molecular formula C13H10BrNO2 B15062714 Methyl 3-(6-bromopyridin-2-yl)benzoate CAS No. 1094217-61-4

Methyl 3-(6-bromopyridin-2-yl)benzoate

Cat. No.: B15062714
CAS No.: 1094217-61-4
M. Wt: 292.13 g/mol
InChI Key: GTOADGBFVMASJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6-bromopyridin-2-yl)benzoate is an organic compound with the molecular formula C13H10BrNO2. It is a derivative of benzoic acid and pyridine, featuring a bromine atom at the 6-position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(6-bromopyridin-2-yl)benzoate can be synthesized through a multi-step process involving the bromination of pyridine followed by esterification with benzoic acid. The typical synthetic route involves:

    Bromination: Pyridine is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The brominated pyridine is then reacted with benzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromopyridin-2-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

Methyl 3-(6-bromopyridin-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(6-bromopyridin-2-yl)benzoate exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. The bromine atom and ester functional group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Methyl 3-(6-bromopyridin-2-yl)benzoate can be compared with other similar compounds such as:

    Methyl 3-(6-chloropyridin-2-yl)benzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Methyl 3-(6-fluoropyridin-2-yl)benzoate: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.

    Methyl 3-(6-iodopyridin-2-yl)benzoate:

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its halogenated analogs.

Properties

CAS No.

1094217-61-4

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

methyl 3-(6-bromopyridin-2-yl)benzoate

InChI

InChI=1S/C13H10BrNO2/c1-17-13(16)10-5-2-4-9(8-10)11-6-3-7-12(14)15-11/h2-8H,1H3

InChI Key

GTOADGBFVMASJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.